6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Overview
Description
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine is an organic compound with the molecular formula C14H14N2 It is a heterocyclic compound featuring a pyrrolo[3,4-B]pyridine core structure with a benzyl group attached at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a benzyl halide in the presence of a base can lead to the formation of the desired compound. The reaction conditions often involve the use of solvents like acetonitrile or dimethyl sulfoxide and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound is more complex and involves optimization of reaction conditions to ensure high yield and purity. This may include the use of catalysts and advanced purification techniques such as chromatography to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine oxides, while substitution reactions can introduce functional groups like halides or alkyl groups .
Scientific Research Applications
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting bacterial infections.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism by which 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-5H-pyrrolo[3,4-B]pyridine-5,7(6H)-dione: This compound has a similar core structure but includes additional oxygen atoms, which can alter its reactivity and applications.
6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-B]pyridine:
Uniqueness
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine is unique due to its specific substitution pattern and the presence of the benzyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for developing new chemical entities and exploring novel biological activities .
Properties
IUPAC Name |
6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-8H,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVMWHGYSCHZGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364043 | |
Record name | 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109966-30-5 | |
Record name | 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the phenyl ring relative to the heterocyclic ring system in 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione?
A1: The phenyl ring is not coplanar with the heterocyclic ring system. Instead, it is twisted at a dihedral angle of 45.8° relative to the heterocyclic system. []
Q2: Does this compound-5,7-dione exhibit any intermolecular interactions in its crystal structure?
A2: Yes, the crystal structure of this compound-5,7-dione shows weak intermolecular C—H⋯N hydrogen bonding. []
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